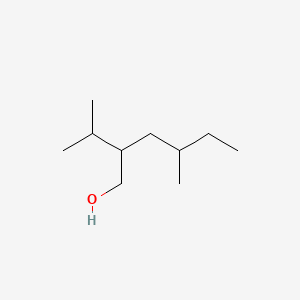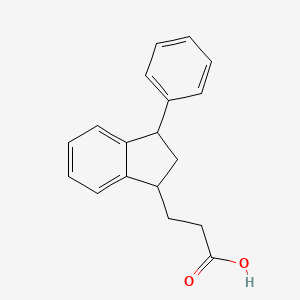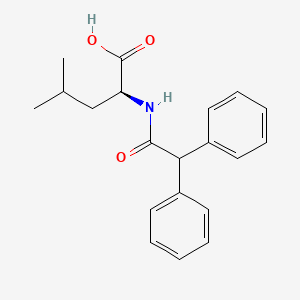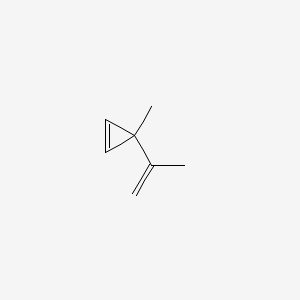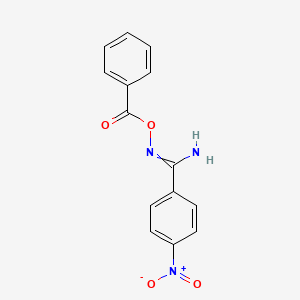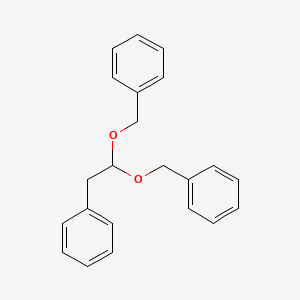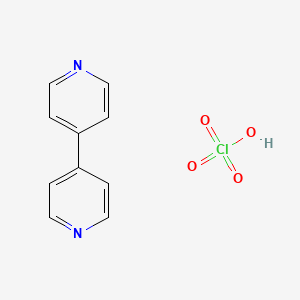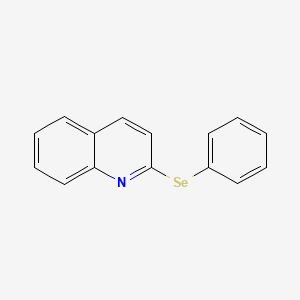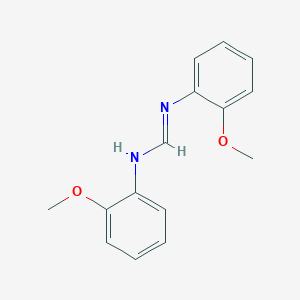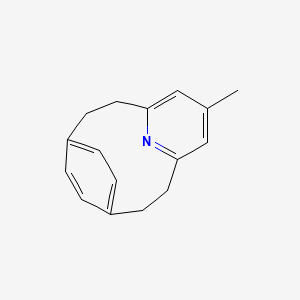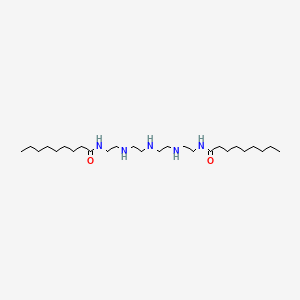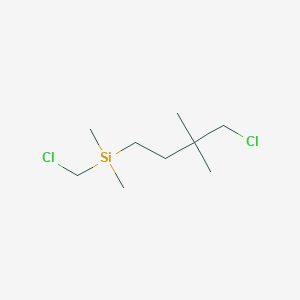
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane is a chemical compound with the molecular formula C8H18Cl2Si. It is a silane derivative, characterized by the presence of both chloromethyl and dimethyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane typically involves the reaction of 4-chloro-3,3-dimethylbutyl chloride with chloromethyl dimethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency. Safety measures are also implemented to handle the hazardous nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, potassium hydroxide, or primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosilane, while oxidation can produce a silanol.
Aplicaciones Científicas De Investigación
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The silicon atom can also form stable bonds with other elements, making the compound versatile in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Similar in structure but lacks the 4-chloro-3,3-dimethylbutyl group.
Dimethylchloromethylchlorosilane: Another related compound with different substituents on the silicon atom.
Uniqueness
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane is unique due to the presence of both the 4-chloro-3,3-dimethylbutyl and chloromethyl groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic applications where such functionality is required.
Propiedades
Número CAS |
65870-88-4 |
|---|---|
Fórmula molecular |
C9H20Cl2Si |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
(4-chloro-3,3-dimethylbutyl)-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si/c1-9(2,7-10)5-6-12(3,4)8-11/h5-8H2,1-4H3 |
Clave InChI |
CHZFQKPODCHKCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC[Si](C)(C)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



